3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Piperazine is a six-membered ring containing two nitrogen atoms opposite to each other. It’s often used in the synthesis of pharmaceuticals and resins .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The piperazine part of the molecule is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For the pyrazole part of the molecule, it is a solid at room temperature .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival . It plays a crucial role in the development of several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This inhibition is effective against both the wild-type RET protein and several common RET oncogenic mutations .
Biochemical Pathways
By inhibiting RET, the compound disrupts several key biochemical pathways involved in cell growth and survival . This includes pathways that control cell proliferation, differentiation, and apoptosis . The disruption of these pathways leads to a reduction in tumor growth and survival .
Pharmacokinetics
The compound has good solubility in DMSO, suggesting it may have good bioavailability . It is insoluble in water, which could limit its absorption and distribution . The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would need to be further studied to fully understand its potential as a therapeutic agent .
Result of Action
The compound’s inhibition of RET leads to a reduction in tumor growth and survival . In vitro studies have shown that it can effectively inhibit the growth of cancer cells driven by various RET mutations and fusions .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other proteins or compounds that interact with RET, the pH and temperature of the environment, and the presence of metabolic enzymes that could metabolize the compound
Properties
IUPAC Name |
3-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18(16-14-15-4-1-2-5-17(15)26-19(16)25)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOVCGWPNCPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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